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JANX008 is a novel T-cell engager designed to target the Epidermal Growth Factor Receptor

(EGFR), a protein often overexpressed in a variety of solid tumors.

In Vivo Effects and Clinical Trials
JANX008 is currently being evaluated in a first-in-human, Phase 1/1b clinical trial

(NCT05783622) for the treatment of advanced or metastatic solid tumors expressing EGFR.[1]

[2][3] The open-label, multicenter study is designed to assess the safety, tolerability,

pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of the

drug.[1][2][3]

The trial is enrolling adult patients with a range of cancers, including non-small cell lung cancer

(NSCLC), squamous cell carcinoma of the head and neck (SCCHN), colorectal cancer (CRC),

renal cell carcinoma (RCC), small cell lung cancer (SCLC), pancreatic ductal adenocarcinoma

(PDAC), and triple-negative breast cancer (TNBC), who have progressed on or are intolerant to

standard therapies.[1][2] The study involves dose escalation to determine the maximum

tolerated dose, with JANX008 administered intravenously on a weekly basis.[2]

ZM008: An Anti-LLT1 Monoclonal Antibody
ZM008 is a fully human IgG1 monoclonal antibody that targets LLT1 (also known as CLEC2D),

a checkpoint molecule on the surface of tumor cells.[4] By blocking the interaction between

LLT1 on tumor cells and its receptor, CD161, on natural killer (NK) cells, ZM008 is designed to

activate NK cells and subsequently trigger a T-cell-mediated anti-tumor immune response.[4][5]

The therapeutic goal is to convert immunologically "cold" tumors into "hot" tumors that are more

responsive to immunotherapy.[4]
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In Vitro Effects
NK Cell Activation: Cell-based assays have demonstrated that ZM008 activates human NK

cells, as evidenced by the upregulation of activation markers such as CD69, NKG2D, and

CD107a, as well as the production of interferon-gamma (IFNγ).[5]

Tumor Cell Cytotoxicity: Activated NK cells, in the presence of ZM008, showed significant

cytotoxicity against both MHC-positive (PC3) and MHC-negative (K562) tumor cell lines.[5]

In Vivo Effects
Tumor Growth Inhibition: In a preclinical xenograft model using HuNOG-EXL mice with PC3

tumors, treatment with ZM008 at a dose of 10 mg/kg resulted in significant tumor growth

inhibition.[5]

Immune Cell Infiltration: The anti-tumor activity of ZM008 in vivo was associated with

increased infiltration of CD8+ T cells and CD56+ NK cells into the tumor microenvironment

(TME).[5]

Safety and Pharmacokinetics: Toxicology studies in cynomolgus monkeys indicated that

ZM008 was well-tolerated at doses up to 125 mg/kg administered weekly for four weeks,

with no mortality or adverse reactions observed.[5]

Clinical Trials
Zumutor Biologics has initiated a Phase 1 clinical trial (ZM008-001) to evaluate the safety and

tolerability of ZM008 in patients with advanced solid tumors.[4] The open-label, multicenter,

dose-escalation study is assessing ZM008 both as a monotherapy and in combination with the

anti-PD-1 antibody pembrolizumab.[4][6] The first patient was dosed in June 2024.[4]

Experimental Protocols
In Vitro NK Cell Activation and Cytotoxicity Assays: Human NK cells were incubated with

ZM008, and activation was assessed by flow cytometry for markers like CD69, NKG2D, and

CD107a, and by ELISA for IFNγ secretion. Cytotoxicity was measured by co-culturing the

treated NK cells with tumor cell lines (PC3 and K562) and quantifying tumor cell lysis.[5]
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In Vivo Xenograft Model: HuNOG-EXL mice were implanted with PC3 human prostate

cancer cells. Once tumors were established, mice were treated with ZM008 (10 mg/kg), and

tumor volume was monitored over time. At the end of the study, tumors were harvested for

immunohistochemical analysis of immune cell infiltration.[5]

Toxicology Studies: Cynomolgus monkeys received weekly intravenous doses of ZM008 for

four weeks. Safety was evaluated through clinical observations, mortality checks, and,

presumably, standard toxicological assessments of blood and tissues, although specific

parameters were not detailed in the available abstract.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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